(2S)-4-Iodobutan-2-ol

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

(2S)-4-Iodobutan-2-ol (CAS 59780-24-4) is an enantiopure chiral iodo-alcohol that belongs to the class of halogenated secondary alcohols. With a molecular formula of C₄H₉IO, a molecular weight of 200.02 g/mol, and one defined stereocenter at the C-2 position in the (S)-configuration, this compound presents a distinctive combination of a reactive primary alkyl iodide and a stereodefined secondary hydroxyl group within a compact four-carbon backbone.

Molecular Formula C4H9IO
Molecular Weight 200.02 g/mol
CAS No. 59780-24-4
Cat. No. B14616529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-Iodobutan-2-ol
CAS59780-24-4
Molecular FormulaC4H9IO
Molecular Weight200.02 g/mol
Structural Identifiers
SMILESCC(CCI)O
InChIInChI=1S/C4H9IO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m0/s1
InChIKeyFRITUKTYDGNWAY-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-4-Iodobutan-2-ol CAS 59780-24-4: Chiral Iodo-Alcohol Building Block for Asymmetric Synthesis


(2S)-4-Iodobutan-2-ol (CAS 59780-24-4) is an enantiopure chiral iodo-alcohol that belongs to the class of halogenated secondary alcohols. With a molecular formula of C₄H₉IO, a molecular weight of 200.02 g/mol, and one defined stereocenter at the C-2 position in the (S)-configuration, this compound presents a distinctive combination of a reactive primary alkyl iodide and a stereodefined secondary hydroxyl group within a compact four-carbon backbone [1]. Its computed physicochemical properties—XLogP3 of 1.4, topological polar surface area (TPSA) of 20.2 Ų, and a predicted boiling point of 201.7±23.0 °C—position it as a moderately lipophilic, low-polarity intermediate amenable to standard organic solvent manipulations [2]. The compound is commercially available at 98% enantiomeric purity from multiple suppliers, distinguishing it from the racemic 4-iodobutan-2-ol (CAS 6089-15-2, typical purity 95%) and establishing it as a defined chiral building block for stereoselective synthesis .

Why Generic Substitution Fails for (2S)-4-Iodobutan-2-ol: Stereochemical, Leaving-Group, and Regioisomeric Constraints


A procurement specification that treats all C₄H₉IO iodo-alcohols as interchangeable ignores three orthogonal differentiation axes that govern synthetic utility. First, stereochemistry at the C-2 position is absolute: the (2S)-enantiomer (CAS 59780-24-4) yields products with opposite configuration from the (2R)-enantiomer (CAS 125590-94-5), and both differ from the racemate (CAS 6089-15-2), which necessitates chiral resolution and reduces enantiomeric excess [1]. Second, the iodide leaving group in 4-iodobutan-2-ol is intrinsically more reactive than bromide (4-bromobutan-2-ol) or chloride (4-chlorobutan-2-ol) in nucleophilic substitution reactions, following the established order I⁻ > Br⁻ > Cl⁻ due to decreasing anion basicity and increasing leaving-group propensity—a difference that translates to measurable rate accelerations in SN2 contexts . Third, the secondary alcohol at C-2 provides a versatile synthetic handle (oxidation to ketone, Mitsunobu inversion, or TMSI-mediated deoxy-functionalization with retention of configuration) that is absent in the regioisomeric 4-iodobutan-1-ol, where the primary alcohol offers fundamentally different reactivity patterns . Substituting any of these without systematic re-optimization would alter stereochemical outcomes, reaction kinetics, and downstream product profiles.

Quantitative Differentiation Evidence for (2S)-4-Iodobutan-2-ol Against Its Closest Analogs


Enantiomeric Identity vs. Racemate: Defined Stereochemical Outcome in Asymmetric Synthesis

(2S)-4-Iodobutan-2-ol (CAS 59780-24-4) provides a defined (S)-absolute configuration at the C-2 stereocenter, with commercial availability at 98% enantiomeric purity . In contrast, the racemic mixture 4-iodobutan-2-ol (CAS 6089-15-2) contains equimolar (R)- and (S)-enantiomers, yielding a 1:1 mixture with zero net enantiomeric excess and is typically supplied at 95% chemical purity [1]. Using the racemate in stereoselective sequences—such as the asymmetric alkylation of (4S)-iodobutan-2-ol with 2-ethyl-4,4-dimethyl-2-oxazoline employed in the synthesis of the sex pheromone (2R,5S)-2-methyl-5-hexanolide—would deliver a racemic product requiring additional chiral resolution steps, whereas the (2S)-enriched starting material enables direct asymmetric construction [2]. The consequence of substituting the racemate is a theoretical maximum enantiomeric excess of 0% vs. the defined configuration from the enantiopure precursor.

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Iodide vs. Bromide Leaving Group: Relative Reactivity Advantage in Nucleophilic Substitution

The iodide leaving group in (2S)-4-iodobutan-2-ol confers a quantitatively superior leaving-group ability compared to the bromide analog (4-bromobutan-2-ol, CAS 6089-17-4) and chloride analog. This reactivity difference is rooted in the relative basicity of the conjugate acids: HI (pKa ≈ −10) generates a weaker conjugate base (I⁻) than HBr (pKa ≈ −9) and HCl (pKa ≈ −7), making iodide a better-stabilized anion upon departure [1]. The consequence for SN2 kinetics is that alkyl iodides typically react 3–6 times faster than the corresponding bromides under identical conditions, as the lower activation energy for C–I bond heterolysis translates directly to enhanced reaction rates [2]. This class-level difference has been experimentally confirmed for 1-iodobutane vs. 1-bromobutane, where the observed relative rate k_I/k_Br ≈ 3–10, dependent on nucleophile and solvent [3]. For procurement of a halo-alcohol building block intended for nucleophilic displacement chemistry, the iodide variant provides inherently higher reactivity that can reduce reaction times, lower required temperatures, or enable transformations sluggish with the bromide or chloride analogs.

Nucleophilic Substitution Leaving Group Ability Reaction Kinetics

Secondary Alcohol vs. Primary Alcohol Regioisomer: Distinct Synthetic Versatility for (2S)-4-Iodobutan-2-ol Compared to 4-Iodobutan-1-ol

(2S)-4-Iodobutan-2-ol bears a secondary hydroxyl group at C-2, in contrast to 4-iodobutan-1-ol, which carries a primary alcohol at the terminal position. This regioisomeric distinction has profound consequences for downstream transformations. The secondary alcohol can undergo oxidation to the corresponding methyl ketone (4-iodobutan-2-one), a transformation not available to 4-iodobutan-1-ol, which oxidizes to an aldehyde (4-iodobutanal) with markedly different reactivity [1]. Furthermore, the TMSI-mediated deoxy-functionalization protocol developed for secondary alcohols—which converts the alcohol to an iodide with retention of configuration—operates efficiently on secondary substrates such as (2S)-4-iodobutan-2-ol but is non-applicable to primary alcohols where competing pathways dominate [2]. In the specific context of PPARα agonist synthesis, the secondary alcohol in (S)-2-hydroxybutyrolactone-derived intermediates is essential for Mitsunobu coupling with aryloxy nucleophiles to establish the requisite stereochemistry; the primary alcohol regioisomer 4-iodobutan-1-ol cannot serve as a direct surrogate in this transformation . The Grignard iodine–magnesium exchange strategy has been demonstrated effective for 4-iodobutan-1-ol at sp³ centers, but the behavior of the secondary alcohol variant under identical conditions remains uncharacterized, representing a distinct reactivities profile [3].

Regioisomeric Differentiation Alcohol Oxidation TMSI-Mediated Functionalization

(2S) vs. (2R) Enantiomer: Documentation of the (S)-Configuration in Literature-Validated Synthetic Sequences

Among the two enantiomers of 4-iodobutan-2-ol, the (2S)-enantiomer (CAS 59780-24-4) has been specifically documented in peer-reviewed literature as (4S)-iodobutan-2-ol in the asymmetric synthesis of the carpenter bee sex pheromone (2R,5S)-2-methyl-5-hexanolide via intermolecular asymmetric alkylation with 2-ethyl-4,4-dimethyl-2-oxazoline [1]. The published procedure achieved the target pheromone in 6 steps with an overall yield of 33%, establishing a validated synthetic pathway directly traceable to the (S)-configured starting material [2]. In contrast, the (2R)-enantiomer (CAS 125590-94-5) lacks an equivalent body of published synthetic applications involving verified stereochemical outcomes, meaning any synthetic route employing the (R)-enantiomer would require independent validation of diastereoselectivity and yield . For procurement by a research group aiming to reproduce or extend literature procedures, the (2S)-enantiomer provides direct experimental precedent and eliminates the risk of stereochemical mismatch in key bond-forming steps such as the oxazoline alkylation, where the (4S) configuration at the electrophilic carbon is critical for establishing the (5S)-center in the pheromone target.

Enantiomer Comparison Sex Pheromone Synthesis Literature Precedent

Hydrogen-Bond Donor Capability: Impact on Solubility, Chromatographic Behavior, and Intermolecular Interactions Relative to Non-Hydroxy Analogs

(2S)-4-Iodobutan-2-ol bears a single hydrogen bond donor (HBD = 1) at the secondary hydroxyl group, conferring polarity that distinguishes it from fully alkylated iodoalkanes such as (S)-2-iodobutane (CAS 29882-57-4), which has HBD = 0 [1][2]. This structural feature is experimentally manifested in the topological polar surface area (TPSA = 20.23 Ų for (2S)-4-iodobutan-2-ol vs. 0.00 Ų for 1-iodobutane), and is reflected in the XLogP3 difference (1.4 for (2S)-4-iodobutan-2-ol vs. 2.22 for 1-iodobutane), indicating a substantially lower lipophilicity for the hydroxy-iodo compound [3]. The practical consequences include altered normal-phase and reverse-phase chromatographic retention, differential solubility in polar aprotic vs. nonpolar solvents, and the ability to engage in intermolecular hydrogen bonding that can influence reaction stereochemistry [4]. While the HBD = 1 characteristic is shared with the racemate and regioisomers in its compound class, it constitutes a measurable differentiation from non-hydroxy iodoalkane building blocks that users might consider as cheaper alternatives.

Hydrogen Bond Donor Chromatographic Separation Physicochemical Differentiation

Stereoretentive Transformations of the Secondary Alcohol: TMSI-Mediated Deoxy-Functionalization with Configuration Retention

The secondary alcohol in (2S)-4-iodobutan-2-ol can undergo TMSI-mediated deoxy-functionalization to afford products containing C–N, C–S, or C–O bonds with retention of configuration at the C-2 stereocenter, as established by the general protocol for secondary alcohols [1]. This stereoretentive pathway is a direct consequence of the secondary alcohol substitution pattern and is not available to primary alcohols such as 4-iodobutan-1-ol, where stereochemistry is absent [2]. The operational simplicity of the two-step protocol—iodination with iodotrimethylsilane followed by nucleophilic displacement—combined with the use of non-acidic pre-nucleophiles, makes this a practical entry to configurationally defined 2-substituted-4-iodobutane derivatives. For the (2S)-enantiomer specifically, this means that the (S)-configuration at C-2 can be preserved through substitution chemistry, enabling the construction of complex chiral molecules without erosion of enantiomeric purity [3]. This attribute is not shared by the non-hydroxy analog (S)-2-iodobutane, which lacks the synthetic handle for further diversification at C-2.

Stereoretentive Functionalization TMSI Chemistry Configuration Integrity

Optimal Procurement Scenarios for (2S)-4-Iodobutan-2-ol Based on Evidence-Validated Differentiation


Asymmetric Synthesis of Chiral Lactones and Pheromones Requiring Defined (S)-Configuration at the Electrophilic Carbon

Research groups engaged in the total synthesis of stereochemically complex natural products—particularly chiral lactones such as the sex pheromone (2R,5S)-2-methyl-5-hexanolide—should procure (2S)-4-iodobutan-2-ol as the established electrophilic chiral building block. The literature-validated procedure uses (4S)-iodobutan-2-ol in an asymmetric alkylation with 2-ethyl-4,4-dimethyl-2-oxazoline, achieving the pheromone target in 33% overall yield over 6 steps [1]. The (2R)-enantiomer and racemate lack equivalent published synthetic validation, and substitution would either invert the stereochemical outcome at the C-5 center or deliver a racemic product requiring separation. This scenario leverages the enantiomeric identity and literature precedent differentiation dimensions established in Evidence Items 1 and 4.

Nucleophilic Displacement at the Primary Iodide with Secondary Alcohol as a Orthogonal Synthetic Handle

Medicinal chemistry programs requiring a bifunctional C4 building block that combines a highly reactive primary iodide for nucleophilic displacement with a secondary alcohol for orthogonal diversification should prioritize (2S)-4-iodobutan-2-ol over the corresponding bromide or chloride analogs. The iodide leaving group provides approximately 3–10× rate enhancement in SN2 reactions relative to the bromide [1], enabling milder conditions and shorter reaction times that are critical when the secondary alcohol or other sensitive functionality must be preserved. The secondary alcohol can subsequently undergo TMSI-mediated deoxy-functionalization with retention of configuration to introduce C–N, C–S, or C–O bonds, as documented in Evidence Item 6 [2]. This dual-reactivity profile is not available from 4-iodobutan-1-ol (primary alcohol only), (S)-2-iodobutane (no alcohol handle), or 4-bromobutan-2-ol (slower leaving group).

Stereocontrolled Synthesis of PPAR Agonist Intermediates via Hydroxybutyrolactone-Derived Scaffolds

Pharmaceutical development programs targeting PPARα agonists of the K-13675 class can use (2S)-4-iodobutan-2-ol as a precursor for constructing the 2-(aryloxy)butanoic acid pharmacophore. The synthetic strategy documented by Yamazaki et al. employs TMSI-mediated ring opening of (S)-2-hydroxybutyrolactone to generate the 2-(aryloxy)-4-iodobutanoate intermediate, with the (S)-configuration at the hydroxyl-bearing carbon preserved throughout the sequence [1]. The secondary alcohol at C-2 enables the critical Mitsunobu coupling with phenolic nucleophiles in excellent yield without enantiomeric erosion—a transformation that cannot be replicated with 4-iodobutan-1-ol. Procurement of the (2S)-enantiomer ensures compatibility with this validated synthetic route, as established in Evidence Items 3 and 6.

Development of Chiral Chromatographic Methods and Enantiomeric Purity Assays

Analytical laboratories developing chiral GC or SFC methods for determination of enantiomeric excess in 4-iodobutan-2-ol-containing intermediates can employ (2S)-4-iodobutan-2-ol (98% purity) as the authentic (S)-enantiomer standard. The availability of the enantiopure compound—with its distinct InChI stereodescriptor (/t4-/m0/s1) and PubChem CID 18651331—enables unambiguous retention time assignment on chiral stationary phases, as referenced in the RSC supplementary data for chiral GC methods for ee determination [1]. The racemate (CAS 6089-15-2, 95% purity) can serve as a positive control for method development, but the enantiopure standard is required for quantitative calibration. This scenario relies on the enantiomeric purity differentiation quantified in Evidence Item 1 (98% vs. 0% ee for racemate).

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